molecular formula C16H18N2O4S B6906682 N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide

N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide

Cat. No.: B6906682
M. Wt: 334.4 g/mol
InChI Key: LHSJSCQGIWSKSK-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a benzyl group, a cyclopropyl group, and a methylsulfamoyl group

Properties

IUPAC Name

N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-17-23(20,21)15-9-13(11-22-15)16(19)18(14-7-8-14)10-12-5-3-2-4-6-12/h2-6,9,11,14,17H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSJSCQGIWSKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=CO1)C(=O)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through an amide coupling reaction. The benzyl and cyclopropyl groups can be introduced via alkylation reactions, while the methylsulfamoyl group can be added through sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable reaction conditions that can be performed in large reactors.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.

    N-benzyl-N-cyclopropyl-5-(ethylsulfamoyl)furan-3-carboxamide: Similar structure but with an ethylsulfamoyl group instead of a methylsulfamoyl group.

Uniqueness

N-benzyl-N-cyclopropyl-5-(methylsulfamoyl)furan-3-carboxamide is unique due to the specific combination of substituents on the furan ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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